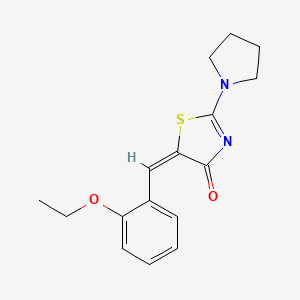
(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This compound belongs to a class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse pharmacological properties.
Chemical Structure
The structure of this compound can be represented as follows:
1. Anticancer Activity
Thiazolidin-4-one derivatives, including this compound, have shown significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies and Findings:
- A study demonstrated that thiazolidinone derivatives exhibit cytotoxic effects on cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- In vitro assays have revealed that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
2. Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. This compound has been evaluated against various bacterial and fungal strains.
Research Findings:
- A recent study reported that thiazolidinone derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against E. coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) as low as 31.25 µg/ml .
- The compound's efficacy was linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
3. Anti-inflammatory Activity
Thiazolidinone compounds are also recognized for their anti-inflammatory effects. They can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Experimental Evidence:
- In vitro studies have indicated that certain thiazolidinones can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Ethoxy Group: Enhances lipophilicity, potentially improving membrane permeability.
- Pyrrolidine Ring: Contributes to the interaction with biological targets, enhancing binding affinity.
A detailed SAR analysis reveals that modifications at various positions on the thiazole ring significantly impact the compound's potency against different biological targets .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including (E)-5-(2-ethoxybenzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, in combating various bacterial strains.
Case Studies
- Gram-positive Pathogens : Research indicates that thiazolidin-4-one derivatives exhibit promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant strains, suggesting their potential for treating infections caused by multidrug-resistant organisms .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 |
| Compound B | Enterococcus faecalis | 32 |
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines.
Case Studies
In vitro studies have demonstrated that thiazolidin-4-one derivatives can inhibit the growth of several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.16 |
| A2780 (Ovarian) | 0.11 |
| HT-29 (Colon) | 0.12 |
These findings suggest that compounds related to this compound could serve as leads for developing new anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring and the side chains can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility |
| Pyrrolidine moiety | Increases binding affinity |
| Benzylidene linkage | Critical for anticancer activity |
特性
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-13-8-4-3-7-12(13)11-14-15(19)17-16(21-14)18-9-5-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLWWRPBAOPGAL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














